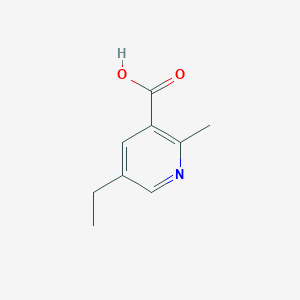
5-Ethyl-2-methyl-nicotinic acid
Overview
Description
5-Ethyl-2-methyl-nicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethyl-2-methyl-nicotinic acid is typically synthesized through the oxidation of 5-ethyl-2-methylpyridine. The oxidation process involves the use of nitric acid as an oxidizing agent . The reaction conditions must be carefully controlled to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar oxidation process. the industrial methods focus on optimizing the reaction conditions to maximize yield and minimize by-products. The process also involves managing the by-products, such as nitrous oxide, which has a significant environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-methyl-nicotinic acid undergoes various chemical reactions, including:
Oxidation: The primary method of synthesis involves the oxidation of 5-ethyl-2-methylpyridine.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid is commonly used for the oxidation process.
Substitution Reagents: Various reagents can be used for substitution reactions, depending on the desired product.
Major Products: The major product of the oxidation reaction is this compound itself. Substitution reactions can yield a variety of derivatives, depending on the reagents used.
Scientific Research Applications
5-Ethyl-2-methyl-nicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethyl-2-methyl-nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it is likely to influence metabolic pathways related to nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADP). These coenzymes play crucial roles in redox reactions and cellular metabolism .
Comparison with Similar Compounds
Nicotinic Acid (Niacin): A well-known compound with similar chemical structure and biological functions.
Methyl Nicotinate: Another derivative used in topical preparations for muscle and joint pain.
5-Methyl Nicotinic Acid: A related compound with distinct chemical properties and applications.
Uniqueness: 5-Ethyl-2-methyl-nicotinic acid is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-ethyl-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-7-4-8(9(11)12)6(2)10-5-7/h4-5H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBCQYYGNHJFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
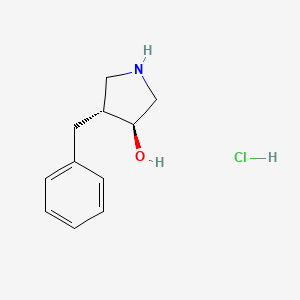
![2,3,5,6-tetramethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2543842.png)
![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543843.png)
![Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B2543844.png)
![Methyl 4-[(2-bromophenoxy)methyl]benzoate](/img/structure/B2543846.png)
![3-(2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2543849.png)
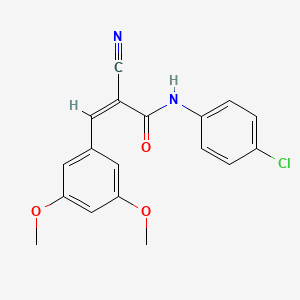
![8-[[4-[4-[(4-Methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B2543851.png)

![1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2543853.png)
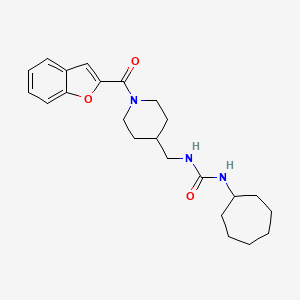
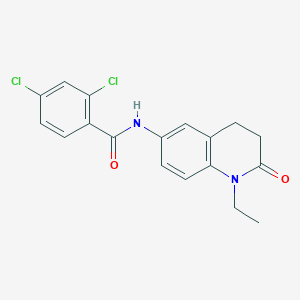
![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2543857.png)

